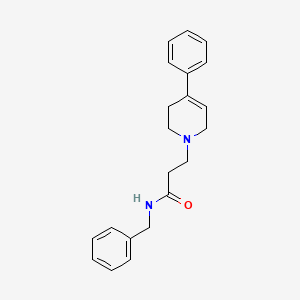

N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide

Description

N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide is a synthetic compound featuring a tetrahydropyridine core substituted with a phenyl group at the 4-position, a benzyl group attached to the nitrogen atom, and a propionamide side chain.

Properties

CAS No. |

144025-12-7 |

|---|---|

Molecular Formula |

C21H24N2O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-benzyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanamide |

InChI |

InChI=1S/C21H24N2O/c24-21(22-17-18-7-3-1-4-8-18)13-16-23-14-11-20(12-15-23)19-9-5-2-6-10-19/h1-11H,12-17H2,(H,22,24) |

InChI Key |

LBWOTVQUFHARSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl and phenyl groups. Common synthetic routes include:

Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.

Introduction of the Benzyl Group: This step often involves the use of benzyl chloride in the presence of a base such as sodium hydroxide.

Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated tetrahydropyridine derivatives.

Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

N-Benzyl-3-(4-phenyl-1,2,3

Biological Activity

N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide has the following chemical structure:

- Molecular Formula: C21H24N2O

- CAS Number: 144025-12-7

- Molecular Weight: 324.43 g/mol

The compound features a tetrahydropyridine ring which is known for its role in various biological activities.

The biological activity of N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition: Similar compounds have shown the ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .

- Antioxidant Activity: The presence of phenyl groups in its structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various neurodegenerative diseases .

- Neuroprotective Effects: Preliminary studies indicate that derivatives of tetrahydropyridine may offer neuroprotective effects against neuronal damage caused by excitotoxicity and oxidative stress .

Antidepressant Activity

Research has indicated that N-benzyl derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to be a contributing factor. A study demonstrated that such compounds could significantly reduce depressive-like behaviors in rodents .

Neuroprotective Properties

In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Analgesic Effects

Some derivatives have exhibited analgesic properties comparable to standard analgesics in animal models. This effect is hypothesized to be mediated through the inhibition of pain pathways involving serotonin and norepinephrine .

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated several tetrahydropyridine derivatives for their antidepressant activity. The results indicated that N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide showed significant efficacy in reducing depressive symptoms in a forced swim test model compared to control groups .

Study 2: Neuroprotection Against Oxidative Stress

Another research effort focused on assessing the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide resulted in decreased markers of oxidative stress and improved cell viability compared to untreated controls .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The tetrahydropyridine scaffold is shared among several neuroactive compounds. Below is a comparative analysis of N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide and its closest analogs:

Table 1: Structural and Functional Comparison

Mechanistic and Pharmacological Differences

a) Neurotoxicity Profile

- MPTP: Metabolized to MPP+ (1-methyl-4-phenylpyridinium), which inhibits mitochondrial complex I, leading to selective dopaminergic neuron death . This mechanism is absent in N-Benzyl-3-(4-phenyl-THP)-propionamide due to structural differences: The benzyl group on nitrogen may hinder metabolic activation to pyridinium species.

b) Receptor Interactions

- Their toxicity arises from metabolic byproducts.

- N-Benzyl-3-(4-phenyl-THP)-propionamide : The phenyl and benzyl groups suggest possible affinity for dopamine receptors or sigma-1 receptors, though experimental confirmation is lacking.

Pharmacokinetic Considerations

| Parameter | N-Benzyl-3-(4-phenyl-THP)-propionamide | MPTP | MPPP |

|---|---|---|---|

| Lipophilicity (LogP) | Estimated ~2.1 (moderate) | 2.8 | 3.1 |

| Metabolic Stability | Likely higher (amide vs. ester groups) | Low | Low |

| BBB Penetration | Reduced vs. MPTP | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.